Carboxyamidotriazole (CAI): A Technical Guide to its Anti-Angiogenic Mechanism of Action
Carboxyamidotriazole (CAI): A Technical Guide to its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole (CAI) is a synthetic small molecule that has demonstrated potent anti-angiogenic and anti-tumor activities. Its primary mechanism of action centers on the inhibition of calcium-mediated signal transduction pathways, which are critical for endothelial cell proliferation, migration, and the formation of new blood vessels—a process known as angiogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which CAI exerts its anti-angiogenic effects, with a focus on its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Calcium Influx
The central tenet of CAI's anti-angiogenic activity is its ability to inhibit non-voltage-operated calcium channels, also known as store-operated calcium channels (SOCCs). This blockade of calcium influx into endothelial cells disrupts a cascade of downstream signaling events that are essential for angiogenesis.
VEGF, a potent pro-angiogenic factor, initiates its signaling by binding to the VEGF receptor-2 (VEGFR-2) on the surface of endothelial cells. This binding triggers a series of intracellular events, including the activation of phospholipase C-gamma (PLCγ), which in turn leads to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This depletion of intracellular calcium stores activates SOCCs, such as those containing the Orai1 protein, leading to a sustained influx of extracellular calcium. This sustained increase in intracellular calcium is a critical signal for various angiogenic processes.
CAI intervenes in this pathway by directly or indirectly inhibiting these non-voltage-operated calcium channels, thereby preventing the sustained increase in intracellular calcium concentration that is induced by VEGF.[1][2] This disruption of calcium homeostasis is the foundational event for the majority of CAI's anti-angiogenic effects.
Impact on VEGF Signaling Pathway
While CAI's primary target is calcium influx, its effects ripple through the VEGF signaling cascade. It is important to note that CAI does not prevent the initial activation of VEGFR-2 or the activation of some downstream effectors like MAP kinase.[1][2] However, the absence of the requisite calcium signal renders these upstream activation events insufficient to drive the full angiogenic program.[1][2]
The key downstream pathways affected by CAI's inhibition of calcium influx include:
-
Nitric Oxide Synthase (NOS) and Nitric Oxide (NO) Production: The sustained elevation of intracellular calcium is a crucial co-factor for the activation of endothelial nitric oxide synthase (eNOS). The product of this enzyme, nitric oxide (NO), is a key signaling molecule in angiogenesis, promoting vasodilation, endothelial cell migration, and proliferation. By blocking the calcium signal, CAI leads to a dose-dependent decrease in NOS expression and a subsequent reduction in NO production.[3][4][5][6][7][8] This, in turn, contributes to the overall anti-angiogenic effect.
-
VEGF Expression and Secretion: Interestingly, the disruption of the calcium-NOS-NO pathway by CAI has a feedback effect on VEGF itself. Studies have shown that treatment with CAI leads to a decrease in both VEGF expression and secretion by endothelial cells.[3][4][5][6][7] This suggests that CAI can disrupt a positive feedback loop that sustains the angiogenic microenvironment.
The following diagram illustrates the VEGF signaling pathway and the point of intervention by Carboxyamidotriazole.
Quantitative Data on the Anti-Angiogenic Effects of Carboxyamidotriazole
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-angiogenic effects of CAI.
| Parameter | Cell Line/Model | CAI Concentration | Effect | Reference |
| IC50 for Cell Proliferation | HEK-293 cells | 1.6 µM | Inhibition of cell proliferation | [9] |
| Inhibition of Microvessel Formation | Rat Aortic Rings | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of new microvessel formation | [4][5][6][7] |
| Inhibition of Endothelial Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of proliferation | [3][4][5][6][7] |
| Inhibition of VEGF Secretion | A2058 Human Melanoma Cells | Not specified | Inhibition of VEGF secretion under media restriction and acidic pH | [10] |
| Reduction in Circulating VEGF | A2058 Human Melanoma Xenograft in vivo | Orally administered | Marked reduction in circulating VEGF | [10] |
| Reduction in Circulating IL-8 | A2058 Human Melanoma Xenograft in vivo | Orally administered | 88% reduction in circulating IL-8 concentration | [10] |
| Reduction in Vascular Volume | B16F1 Melanoma Liver Metastases in vivo | Orally administered | Significant decrease in vascular volume percentage within metastases | [11][12] |
| Parameter | Cell Line | CAI Concentration | Effect on Protein Expression/Secretion | Reference |
| NOS Expression | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in NOS expression | [3][4][5][6][7] |
| VEGF Expression | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in VEGF expression | [3][4][5][6][7] |
| VEGF Secretion | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in VEGF secretion | [3][4][5][6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the anti-angiogenic mechanism of CAI.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Endothelial cells (e.g., HUVECs, HAECs)
-
Culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
VEGF or other stimulants
-
CAI or other inhibitors
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Seeding: Seed endothelial cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere and reach the desired confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
De-esterification: After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Baseline Fluorescence Measurement:
-
Mount the dish or plate on the fluorescence imaging system.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Stimulation and Inhibition:
-
To study the effect of CAI, pre-incubate the cells with the desired concentration of CAI for a specified period before adding the stimulant.
-
Add VEGF or another agonist to stimulate a calcium response and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
The change in the F340/F380 ratio over time reflects the dynamics of the intracellular calcium response.
-
The following diagram outlines the workflow for measuring intracellular calcium concentration.
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to quantify the chemotactic migration of endothelial cells in response to a chemoattractant.
Materials:
-
Transwell inserts (typically with 8.0 µm pore size polycarbonate membranes)
-
24-well plates
-
Endothelial cells
-
Serum-free or low-serum medium
-
Chemoattractant (e.g., VEGF)
-
CAI or other inhibitors
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Preparation:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add chemoattractant (e.g., VEGF in serum-free medium) to the lower chamber.
-
In the upper chamber (the insert), add serum-free medium.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in serum-free medium.
-
If testing inhibitors, pre-incubate the cells with CAI.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution.
-
Stain the fixed cells with a suitable staining solution.
-
-
Quantification:
-
Allow the stained inserts to dry.
-
Count the number of migrated cells on the lower surface of the membrane using a microscope. Multiple fields of view should be counted for each insert and averaged.
-
Alternatively, the stain can be eluted and the absorbance measured to quantify the number of migrated cells.
-
Endothelial Cell Tube Formation Assay on Matrigel
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, such as Matrigel.
Materials:
-
Matrigel (or other basement membrane extract)
-
96-well or 24-well plates
-
Endothelial cells
-
Culture medium
-
VEGF (optional, as a stimulant)
-
CAI or other inhibitors
-
Microscope with imaging capabilities
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in culture medium.
-
If testing inhibitors, add CAI to the cell suspension.
-
Seed the cells onto the solidified Matrigel.
-
-
Incubation: Incubate the plate at 37°C for 4-18 hours. During this time, endothelial cells will differentiate and form a network of tube-like structures.
-
Imaging and Quantification:
-
Visualize the tube formation using a phase-contrast microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation using image analysis software. Common parameters for quantification include total tube length, number of junctions, and number of loops.
-
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to detect the phosphorylation status of VEGFR-2, a key indicator of its activation, in response to VEGF and the effect of CAI.
Materials:
-
Endothelial cells
-
VEGF
-
CAI
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2 and anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture endothelial cells to near confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Pre-treat cells with CAI, if applicable.
-
Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total VEGFR-2 to normalize the phosphorylation signal to the total amount of receptor.
Conclusion
Carboxyamidotriazole exerts its anti-angiogenic effects primarily by inhibiting non-voltage-operated calcium influx in endothelial cells. This fundamental action disrupts the downstream signaling cascade initiated by VEGF, leading to the suppression of key angiogenic processes, including endothelial cell proliferation, migration, and tube formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the anti-angiogenic properties of CAI and similar compounds. The continued investigation into the intricate details of CAI's mechanism of action will be crucial for its potential clinical applications in oncology and other angiogenesis-dependent diseases.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of carboxyamidotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. biocompare.com [biocompare.com]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. researchgate.net [researchgate.net]
- 7. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. Carboxyamidotriazole-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the pro-angiogenic microenvironment by carboxyamido-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Inhibition of angiogenesis in liver metastases by carboxyamidotriazole (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
